molecular formula C24H45N7O8 B14177862 L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine CAS No. 870190-40-2

L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine

Katalognummer: B14177862
CAS-Nummer: 870190-40-2
Molekulargewicht: 559.7 g/mol
InChI-Schlüssel: XTTIUOISPWZZRY-BOSXTWCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine is a hexapeptide composed of six amino acids: lysine, valine, leucine, glycine, serine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another hexapeptide with similar structural features.

    L-Lysyl-L-valyl-L-leucyl-L-alanyl-L-serylglycine: A closely related peptide with an alanine residue instead of glycine.

Uniqueness

L-Lysyl-L-valyl-L-leucylglycyl-L-serylglycine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

870190-40-2

Molekularformel

C24H45N7O8

Molekulargewicht

559.7 g/mol

IUPAC-Name

2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C24H45N7O8/c1-13(2)9-16(22(37)27-10-18(33)29-17(12-32)23(38)28-11-19(34)35)30-24(39)20(14(3)4)31-21(36)15(26)7-5-6-8-25/h13-17,20,32H,5-12,25-26H2,1-4H3,(H,27,37)(H,28,38)(H,29,33)(H,30,39)(H,31,36)(H,34,35)/t15-,16-,17-,20-/m0/s1

InChI-Schlüssel

XTTIUOISPWZZRY-BOSXTWCSSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.